2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid
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Overview
Description
2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is a chemical compound that belongs to the benzofuran family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid typically involves several key steps One common method includes the bromination of a precursor compound, followed by cyclization to form the benzofuran ringIndustrial production methods often employ optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid can be compared with other benzofuran derivatives, such as:
2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid: Lacks the bromine atom, which may affect its biological activity.
7-bromo-2,3-dihydro-1-benzofuran-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
2-(7-chloro-2,3-dihydro-1-benzofuran-5-yl)acetic acid: Chlorine atom instead of bromine, which may result in different reactivity and biological properties.
Properties
CAS No. |
1780241-00-0 |
---|---|
Molecular Formula |
C10H9BrO3 |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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